![molecular formula C24H28N4O6S2 B2502898 ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-07-4](/img/structure/B2502898.png)
ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for their various chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on similar heterocyclic compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions with specific reagents and catalysts. For example, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates was achieved by reacting 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . These methods suggest that the synthesis of the compound would likely involve a strategic selection of starting materials and reagents to build the complex heterocyclic system.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as X-ray crystallography . Density functional theory (DFT) and Atoms in Molecules (AIM) theory are also employed to predict and analyze the molecular structure and interactions . For instance, the molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallography, revealing intramolecular hydrogen bonding . These techniques would be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds towards various reagents can lead to the formation of a wide range of derivatives. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were shown to react with active methylene reagents to form different heterocyclic derivatives . The study of such reactions is crucial for understanding the chemical behavior and potential applications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often determined through experimental studies and quantum chemical calculations. Thermodynamic parameters, vibrational analysis, and binding energies provide insights into the stability and reactivity of these compounds . For instance, the binding energy of a dimer formed by intermolecular hydrogen bonding in a related compound was calculated to be 10.40 kcal/mol . Such analyses would be essential for a comprehensive understanding of the physical and chemical properties of the compound .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Related Compounds : The compound has been used as a starting point or intermediate in the synthesis of various heterocyclic compounds. For instance, Bakhite et al. (2005) describe the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems starting from a similar compound. This process leads to the formation of fused polyheterocyclic systems with potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Characterization and Structural Analysis : Çolak et al. (2021) synthesized and characterized derivatives of a similar compound, focusing on their crystal and molecular structure, as analyzed by X-ray crystallography and DFT analyses. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be leveraged in various scientific applications (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Modifications and Reactions : Zhu et al. (2003) discuss the use of a similar compound in a phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines. Such reactions are significant in developing new chemical entities for pharmaceutical research (Zhu, Lan, & Kwon, 2003).
Potential Pharmaceutical Applications
Antibacterial Activity : Kostenko et al. (2008) synthesized 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, starting from compounds similar to the one , and found that these compounds possess antistaphylococcal activity. This indicates potential applications in developing new antibacterial agents (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).
Antioxidant Activity : Zaki et al. (2017) synthesized derivatives of a similar compound and evaluated their antioxidant activities. Some of these compounds showed remarkable antioxidant activity, suggesting potential utility in oxidative stress-related conditions (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
特性
IUPAC Name |
ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S2/c1-4-12-28(13-5-2)36(32,33)17-9-7-16(8-10-17)22(30)26-23-20(21(25)29)18-11-14-27(15-19(18)35-23)24(31)34-6-3/h4-5,7-10H,1-2,6,11-15H2,3H3,(H2,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPMQNBWKKHMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

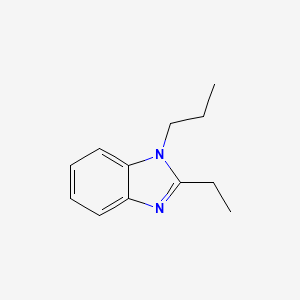
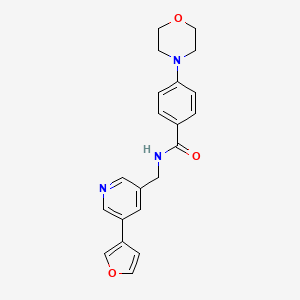
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)

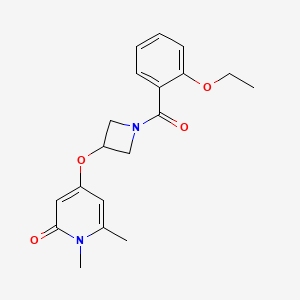
![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)
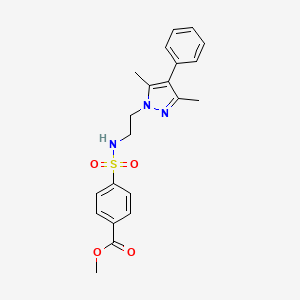
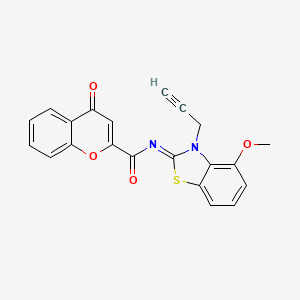
![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)
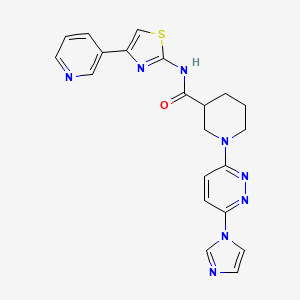
![Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate](/img/structure/B2502828.png)

![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)
![N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2502838.png)